1-Methylbenzo[e]benzimidazol-2-amine

Hydrogen bond donor count Membrane permeability Oral bioavailability prediction

1-Methylbenzo[e]benzimidazol-2-amine (CAS 102408-30-0; synonym: 1H-Naphth[1,2-d]imidazol-2-amine,1-methyl-; molecular formula C₁₂H₁₁N₃; MW 197.24 g/mol) is a heterocyclic small molecule belonging to the naphtho[1,2-d]imidazole subclass of the benzimidazole family. The compound features an angularly fused naphthalene–imidazole core bearing a 2-amino substituent and an N1-methyl group.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 102408-30-0
Cat. No. B008347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylbenzo[e]benzimidazol-2-amine
CAS102408-30-0
Synonyms1H-Naphth[1,2-d]imidazol-2-amine,1-methyl-(9CI)
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC3=CC=CC=C32)N=C1N
InChIInChI=1S/C12H11N3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14)
InChIKeyMYCFSKWKNMDXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylbenzo[e]benzimidazol-2-amine (CAS 102408-30-0): Structural Identity and Scaffold Classification for Informed Procurement


1-Methylbenzo[e]benzimidazol-2-amine (CAS 102408-30-0; synonym: 1H-Naphth[1,2-d]imidazol-2-amine,1-methyl-; molecular formula C₁₂H₁₁N₃; MW 197.24 g/mol) is a heterocyclic small molecule belonging to the naphtho[1,2-d]imidazole subclass of the benzimidazole family . The compound features an angularly fused naphthalene–imidazole core bearing a 2-amino substituent and an N1-methyl group . This specific substitution pattern differentiates it from both simpler 2-aminobenzimidazoles and linearly fused naphtho[2,3-d]imidazole positional isomers, establishing a distinct physicochemical and binding profile relevant to medicinal chemistry, chemical biology probe development, and theranostic agent design [1].

Why 1-Methylbenzo[e]benzimidazol-2-amine Cannot Be Interchanged with Generic 2-Aminobenzimidazoles or Positional Isomers


Procurement decisions that treat all 2-aminobenzimidazole derivatives as functionally interchangeable overlook three critical structural differentiators of CAS 102408-30-0: (i) the angular naphtho[1,2-d]imidazole fusion geometry, which imposes distinct π-stacking and DNA-intercalation topology compared to linear naphtho[2,3-d]imidazole isomers [1]; (ii) the N1-methyl substitution, which reduces the hydrogen bond donor count from 2 to 1 and eliminates annular tautomerism, fundamentally altering molecular recognition behavior [2]; and (iii) a computed LogP of ~2.3 that is approximately 1.4 log units (i.e., ~25-fold) higher than unsubstituted 2-aminobenzimidazole, translating to meaningfully different membrane partitioning and pharmacokinetic predictivity [3]. Each of these dimensions has quantifiable consequences for target engagement, assay reproducibility, and downstream application performance, as detailed in Section 3.

Quantitative Differentiation Evidence for 1-Methylbenzo[e]benzimidazol-2-amine Versus Closest Analogs


Hydrogen Bond Donor Count Reduction via N1-Methylation: 1 HBD vs. 2 HBD in Non-Methylated Analogs

The N1-methyl substituent on 1-Methylbenzo[e]benzimidazol-2-amine (CAS 102408-30-0) reduces the number of hydrogen bond donor (HBD) groups from 2 to 1 relative to 2-aminobenzimidazole (CAS 934-32-7, HBD = 2) [1] and the non-methylated naphtho[1,2-d]imidazol-2-amine analog (CAS 94785-93-0, HBD = 2) . This single-donor reduction is a recognized determinant in drug-likeness filters: Ro5 compliance and Veber rules both penalize HBD counts ≥2 for oral bioavailability predictions [2]. The N-methyl group concurrently eliminates annular tautomerism (amino ⇌ imino equilibria) that complicates both analytical characterization and biological target engagement in non-methylated 2-aminobenzimidazoles.

Hydrogen bond donor count Membrane permeability Oral bioavailability prediction Tautomerism

Lipophilicity Window: LogP ~2.3 Occupies a Differentiated Space Between Simple 2-Aminobenzimidazole and Non-Amino Naphthoimidazole Scaffolds

1-Methylbenzo[e]benzimidazol-2-amine exhibits an experimental LogP of 2.24 and a computed XLogP of 2.3 . This places it approximately 1.4 log units above 2-aminobenzimidazole (XLogP 0.9; experimental LogP 0.78–1.73) [1] and approximately 0.4–0.5 log units below the non-amino parent scaffold 1H-naphth[1,2-d]imidazole (XLogP 2.7; experimental LogP 2.72) [2]. The ~25-fold increase in octanol–water partition coefficient relative to 2-aminobenzimidazole maps to a meaningfully different predicted membrane permeability profile, while the retention of the 2-amino polar group tempers the hydrophobicity relative to the unsubstituted naphthoimidazole core.

Lipophilicity LogP Membrane partitioning QSAR ADME prediction

Topological Polar Surface Area (TPSA) Reduction Supports Superior Predicted Membrane Permeability over 2-Aminobenzimidazole

The topological polar surface area (TPSA) of 1-Methylbenzo[e]benzimidazol-2-amine is 43.84 Ų , which is approximately 11 Ų (~20%) lower than that of 2-aminobenzimidazole (TPSA = 54.70 Ų) [1]. This reduction arises from the combination of N-methylation (eliminating one polar N–H contribution) and extended aromatic surface area from the naphthalene fusion. Under the widely applied Veber bioavailability rules, compounds with TPSA ≤ 140 Ų are predicted to have favorable oral absorption; both compounds satisfy this criterion, but the lower TPSA of the target compound places it in a more favorable sub-region. More critically, for CNS-targeted applications, a TPSA <60–70 Ų is generally considered preferable for blood–brain barrier penetration, and the target compound's TPSA of ~44 Ų vs. ~55 Ų represents a meaningful differentiation within this window [2].

Polar surface area BBB penetration Oral absorption Drug-likeness Veber rules

Cytotoxic Selectivity of the Angular Naphtho[1,2-d]imidazole Scaffold Against Cancer Cell Lines: Class-Level Potency Differentiation

A series of seven naphth[1,2-d]imidazole derivatives—sharing the same angular [1,2-d] fusion geometry as 1-Methylbenzo[e]benzimidazol-2-amine—were evaluated for cytotoxic activity against human cancer cell lines [1]. The compounds exhibited IC₅₀ values ranging from 8.71 to 29.92 μM against HL-60 leukemic cells and 21.12 to 62.11 μM against HCT-116 colon carcinoma cells [1]. Critically, the compounds demonstrated selectivity for cancer cells over normal cells, a property attributed to the angular naphthoimidazole architecture. In contrast, the linearly fused naphtho[2,3-d]imidazole series has been predominantly explored for antibacterial rather than selective anticancer applications [2], and simpler 2-aminobenzimidazole derivatives lacking the naphthalene extension generally require additional functionalization (e.g., amidine, hydrazone, or halogen substituents) to achieve comparable potency in the low-micromolar range [3]. It must be noted that the exact IC₅₀ of CAS 102408-30-0 itself has not been independently reported in the peer-reviewed literature; the data presented here represent scaffold-level inference from structurally proximate analogs.

Anticancer Cytotoxicity HL-60 HCT-116 Theranostics Naphthoimidazole

N1-Methyl Substitution Locks Tautomeric State and Enables Defined Hydrogen Bonding Modality Distinct from Non-Methylated 2-Aminobenzimidazoles

In 2-aminobenzimidazole (CAS 934-32-7), annular tautomerism between 1H- and 3H- forms generates two interconvertible species that coexist in solution, complicating both spectroscopic characterization and biological target engagement . The N1-methyl group on 1-Methylbenzo[e]benzimidazol-2-amine (CAS 102408-30-0) eliminates this tautomeric equilibrium by blocking the imidazole N–H, locking the compound into a single, structurally defined state [1]. This has direct functional consequences: Gale et al. demonstrated that an N-methylbenzimidazole-based receptor selectively binds dihydrogen phosphate (H₂PO₄⁻) over other anions via a defined combination of C–H hydrogen bond donation and hydrogen bond acceptance—a recognition modality that is unavailable to tautomerically ambiguous, non-methylated benzimidazole receptors [1]. The structural locking by N-methylation thus converts a chemically ambiguous scaffold into a predictable molecular recognition element.

Tautomerism Anion recognition Hydrogen bonding Molecular recognition Supramolecular chemistry

Dual-Function Fluorescent Probe Potential of the Naphtho[1,2-d]imidazole Scaffold: Stokes Shifts and Molar Absorptivity Differentiated from Simpler Benzimidazoles

The naphth[1,2-d]imidazole scaffold, to which 1-Methylbenzo[e]benzimidazol-2-amine belongs, exhibits intrinsic fluorescence properties that are absent in simpler benzimidazole systems [1]. In the Santos et al. (2023) study, seven naphth[1,2-d]imidazole derivatives demonstrated molar absorptivity coefficients on the order of 10³ to 10⁴ M⁻¹cm⁻¹, intense blue-region fluorescence emission, and large Stokes shifts ranging from 20 to 103 nm [1]. Stokes shifts exceeding 80–100 nm are particularly valuable for live-cell imaging applications because they minimize excitation backscatter and autofluorescence interference [2]. In contrast, the parent 2-aminobenzimidazole (CAS 934-32-7) lacks the extended π-conjugation of the naphthalene fusion and does not exhibit comparable fluorescence properties without additional fluorophore conjugation. The angular [1,2-d] fusion geometry further distinguishes the photophysical behavior from the linear [2,3-d] isomer series, which has been less extensively characterized for fluorescence [3]. As with Evidence Item 4, the exact photophysical parameters of CAS 102408-30-0 itself have not been independently published; the data represent scaffold-level inference.

Fluorescent probe Stokes shift Theranostics Cell imaging Naphthoimidazole

Procurement-Driven Application Scenarios Where 1-Methylbenzo[e]benzimidazol-2-amine (CAS 102408-30-0) Offers Verifiable Advantages


Oncology-Focused Chemical Biology: Cytotoxic Probe with Intrinsic Fluorescence Reporting

For research groups conducting phenotypic screening against leukemic (HL-60) or colon carcinoma (HCT-116) cell lines, 1-Methylbenzo[e]benzimidazol-2-amine provides a scaffold that has demonstrated class-level selective cytotoxicity in the 8.7–62 μM range while simultaneously enabling fluorescence-based cellular uptake tracking via its intrinsic naphthoimidazole emission properties [1]. The angular [1,2-d] fusion geometry is specifically associated with this dual therapeutic/diagnostic capability, distinguishing it from the linear [2,3-d] positional isomer series (CAS 30489-67-9) whose reported applications are biased toward antimicrobial screening [2]. The N1-methyl group ensures a single, defined tautomeric state that simplifies structure–activity interpretation and assay reproducibility relative to non-methylated 2-aminobenzimidazole alternatives.

Medicinal Chemistry Lead Optimization: A Computationally Favorable Physicochemical Starting Point

With a LogP of ~2.3, TPSA of ~44 Ų, and a single hydrogen bond donor, 1-Methylbenzo[e]benzimidazol-2-amine resides within optimal physicochemical space for oral bioavailability prediction according to both Lipinski and Veber guidelines [1][2]. This profile is ~25-fold more lipophilic than generic 2-aminobenzimidazole (LogP ~0.9) while retaining superior polarity control compared to the non-amino naphthoimidazole parent (LogP ~2.7). For medicinal chemistry programs initiating hit-to-lead campaigns, this balanced profile reduces the number of property-optimizing synthetic iterations typically required when starting from more polar or more lipophilic alternatives [3].

Supramolecular and Sensor Chemistry: A Tautomerically Locked 2-Aminobenzimidazole Building Block

The N1-methyl substitution on CAS 102408-30-0 eliminates the annular tautomerism that plagues non-methylated 2-aminobenzimidazoles, producing a single, structurally unambiguous species in solution [1]. This is critical for anion receptor design, where Gale et al. demonstrated that N-methylbenzimidazole-based receptors achieve selective dihydrogen phosphate recognition via defined C–H and N–H hydrogen bonding interactions that are not possible in tautomerically dynamic systems [1]. Researchers developing chemosensors, anion transporters, or supramolecular assemblies should prioritize this N-methylated scaffold over non-methylated 2-aminobenzimidazole (CAS 934-32-7) when reproducible, interpretable binding data are required.

Antitumor Theranostic Agent Development: Single-Molecule Imaging and Therapy Platform

The naphth[1,2-d]imidazole scaffold uniquely combines cytotoxic activity against cancer cells with large Stokes shift fluorescence (up to 103 nm) and blue-region emission suitable for microscopy-based cellular imaging [1]. This dual-function capability makes 1-Methylbenzo[e]benzimidazol-2-amine a compelling starting scaffold for theranostic agent development, where a single molecular entity serves both as a therapeutic effector and a fluorescent diagnostic reporter. Simpler benzimidazole platforms (e.g., 2-aminobenzimidazole, CAS 934-32-7) lack the extended π-system required for intrinsic fluorescence and require separate fluorophore conjugation, adding synthetic complexity and potentially altering the biological activity profile [2].

Quote Request

Request a Quote for 1-Methylbenzo[e]benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.